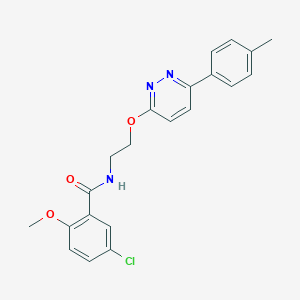
5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide, also known as Compound A, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A is not fully understood, but it has been shown to interact with various molecular targets in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and plays a role in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce myocardial infarction size and improve cardiac function in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A in lab experiments is its specificity for HDACs and AMPK. This allows researchers to study the effects of inhibiting these targets on various cellular processes. However, one limitation of using 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A to achieve the desired effects, which could potentially lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A. One area of research could focus on improving the potency of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A as an HDAC inhibitor. Another area of research could focus on identifying the specific molecular targets of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A that are responsible for its anti-tumor and anti-inflammatory effects. Additionally, future research could investigate the potential of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,6-dichloropyridazine with p-tolylmagnesium bromide to form 6-(p-tolyl)pyridazin-3-ol. This is followed by the reaction of the pyridazine with 2-bromoethylamine hydrobromide to form 2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethylamine. The final step involves the reaction of 2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethylamine with 5-chloro-2-methoxybenzoic acid to form 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-3-5-15(6-4-14)18-8-10-20(25-24-18)28-12-11-23-21(26)17-13-16(22)7-9-19(17)27-2/h3-10,13H,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVWLNTBPYGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B3020181.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B3020184.png)
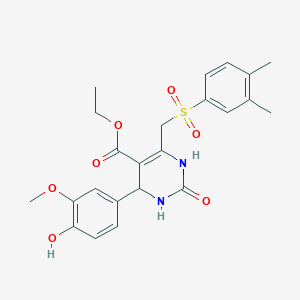
![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)

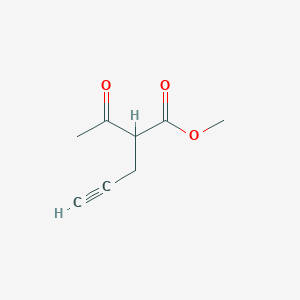
![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)
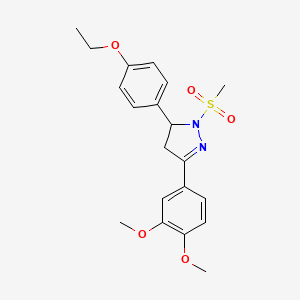
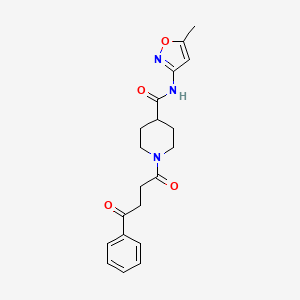
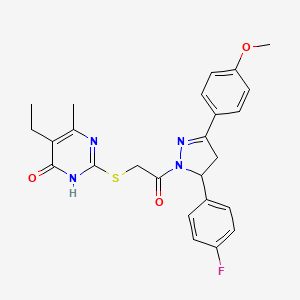


![5-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B3020200.png)